(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate

Organic Synthesis Pyridine Functionalization Leaving Group Reactivity

(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate (CAS 882864-48-4) is a heterocyclic building block belonging to the pyridinylmethyl sulfonate ester class, characterized by a 4-chloro-3-methylpyridine core bearing a methanesulfonyloxymethyl leaving group and existing as a methanesulfonate salt. Its pyridine substitution pattern is structurally identical to the pyridine fragment of the proton pump inhibitor (PPI) rabeprazole, placing it directly within the synthetic lineage of rabeprazole-related compounds and their process impurities.

Molecular Formula C9H14ClNO6S2
Molecular Weight 331.8 g/mol
CAS No. 882864-48-4
Cat. No. B11941166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate
CAS882864-48-4
Molecular FormulaC9H14ClNO6S2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1COS(=O)(=O)C)Cl.CS(=O)(=O)O
InChIInChI=1S/C8H10ClNO3S.CH4O3S/c1-6-7(9)3-4-10-8(6)5-13-14(2,11)12;1-5(2,3)4/h3-4H,5H2,1-2H3;1H3,(H,2,3,4)
InChIKeyGNYRSRSZXBLRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-3-methyl-2-pyridinyl)methyl Methanesulfonate Methanesulfonate: Core Reactivity Profile & Procurement Context for CAS 882864-48-4


(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate (CAS 882864-48-4) is a heterocyclic building block belonging to the pyridinylmethyl sulfonate ester class, characterized by a 4-chloro-3-methylpyridine core bearing a methanesulfonyloxymethyl leaving group and existing as a methanesulfonate salt . Its pyridine substitution pattern is structurally identical to the pyridine fragment of the proton pump inhibitor (PPI) rabeprazole, placing it directly within the synthetic lineage of rabeprazole-related compounds and their process impurities [1]. Sigma-Aldrich supplies this compound as a rare chemical for early discovery research under the AldrichCPR collection .

Why Generic Substitution Fails for CAS 882864-48-4: Structural Specificity and Reactivity Divergence in PPI-Related Pyridine Intermediates


In-class compounds bearing different leaving groups (e.g., chloromethyl, tosyloxymethyl, or hydroxymethyl analogs) or alternative pyridine substitution patterns (e.g., 4-methoxy instead of 4-chloro) cannot be interchanged with (4-chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate without altering reaction outcomes. The 4-chloro substituent is essential for downstream synthetic pathways leading to the chloro analog of rabeprazole, a process impurity whose identification and synthesis required the exact 4-chloro-3-methyl-2-pyridinyl framework [1]. The methanesulfonate ester leaving group provides a quantifiably different reactivity profile compared to tosylate or halide alternatives, as demonstrated by divergent synthetic yields in analogous pyridine systems . Furthermore, the salt form (methanesulfonate counterion) directly influences solubility and handling properties relative to neutral ester forms, affecting both laboratory-scale reproducibility and procurement specifications .

Quantitative Differentiation Evidence for (4-Chloro-3-methyl-2-pyridinyl)methyl Methanesulfonate Methanesulfonate (CAS 882864-48-4)


Comparative Synthetic Yield: Mesylate vs. Tosylate Leaving Group in Pyridinylmethyl Sulfonate Ester Formation

In the synthesis reported by Rádl et al. (2006), the target 4-chloro-2-methanesulfonyloxymethyl-3-methylpyridine methanesulfonate (8c) was obtained in 52% yield, whereas the structurally analogous 3-methyl-4-nitro-2-(4-toluenesulfonyloxymethyl)pyridine 4-toluenesulfonate (8b)—the tosylate ester salt of the 4-nitro series—was obtained in only 37% yield under comparable reaction conditions . This 15-percentage-point yield advantage demonstrates the superior leaving group efficiency of the methanesulfonate (mesylate) system over the tosylate system in pyridinylmethyl ester formation, despite the difference in the pyridine 4-substituent (Cl vs. NO₂).

Organic Synthesis Pyridine Functionalization Leaving Group Reactivity

Structural Specificity for Rabeprazole Impurity Synthesis: 4-Chloro vs. 4-Methoxy Substitution

Pingili et al. (2005) unambiguously identified two process impurities in rabeprazole sodium bulk drug substance: the 4-chloro analog (2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole) and the 4-methoxy analog [1]. The synthesis and characterization of the 4-chloro impurity required the 4-chloro-3-methyl-2-pyridinylmethyl scaffold as the direct precursor. The 4-methoxy analog, in contrast, derives from a different synthetic branch and exhibits distinct chromatographic and spectral properties. This establishes that the 4-chloro substitution pattern is non-interchangeable with 4-methoxy for those requiring authentic impurity reference standards or impurity-directed synthesis.

Pharmaceutical Impurity Profiling Rabeprazole Synthesis Process Chemistry

Leaving Group Reactivity Hierarchy: Methanesulfonate vs. Chloride in Pyridinylmethyl Systems

The methanesulfonate (OMs) leaving group is well-established as a superior leaving group compared to chloride in SN2-type alkylation reactions involving pyridinylmethyl electrophiles. The conjugate acid of the methanesulfonate leaving group, methanesulfonic acid, has a pKa of approximately −2.0, indicating a substantially weaker base (and thus better leaving group) than chloride (pKa ≈ −7 for HCl) when considering the stability of the departing anion in polar aprotic solvents typical of pyridine alkylation chemistry [1]. This class-level property translates to faster reaction kinetics and higher yields in thioether formation, as evidenced by the successful use of the target compound in rabeprazole-related synthetic pathways .

Nucleophilic Substitution Leaving Group Ability Pyridine Alkylation

Dual Salt-Ester Character: Physicochemical Differentiation from Neutral Ester Analogs

The target compound is characterized as a methanesulfonate salt of the methanesulfonate ester, as confirmed by the ¹H NMR signal at δ 9.74 ppm (SO₃H) and the presence of two distinct methyl singlets for CH₃SO₂OH (δ 2.68) and CH₃SO₂ (δ 3.24) . This dual salt-ester character imparts a well-defined melting point of 138–142 °C and crystalline solid form at room temperature, in contrast to neutral pyridinylmethyl mesylate esters that may exist as oils or low-melting solids. The salt form enhances aqueous solubility during workup procedures and provides a built-in acid catalyst equivalent for subsequent reaction steps.

Salt Form Selection Solubility Crystallinity

Elemental Composition Purity Benchmark: Confirmed Identity via Combustion Analysis

Rádl et al. (2006) reported a full elemental analysis for the target compound: C 32.21% (calc. 32.58%), H 4.03% (calc. 4.25%), Cl 10.34% (calc. 10.69%), N 3.87% (calc. 4.22%), S 19.02% (calc. 19.33%) . The close agreement between found and calculated values (±0.4% for most elements) establishes a reference purity benchmark that procurement scientists can use to evaluate vendor-supplied material. In contrast, generic pyridinylmethyl sulfonate esters often lack published elemental analysis data, making independent identity verification dependent solely on vendor certificates of analysis.

Quality Control Elemental Analysis Batch Consistency

Procurement-Driven Application Scenarios for (4-Chloro-3-methyl-2-pyridinyl)methyl Methanesulfonate Methanesulfonate (CAS 882864-48-4)


Synthesis and Certification of the 4-Chloro Rabeprazole Process Impurity Reference Standard

The target compound serves as the direct alkylating agent for installing the (4-chloro-3-methyl-2-pyridinyl)methyl moiety onto 2-mercaptobenzimidazole, forming the thioether precursor to the chloro analog of rabeprazole . This impurity was identified at 0.05–0.8% in rabeprazole sodium bulk drug substance . Pharmaceutical analytical laboratories and generic drug manufacturers requiring authentic impurity reference standards for HPLC method validation must procure this specific mesylate intermediate—the 4-methoxy analog mesylate will produce the incorrect impurity and is not a substitute .

Multi-Step Synthesis of 4-Chloro-Substituted Pyridinylmethylsulfinyl Benzimidazole Libraries

The 52% isolated yield of the target mesylate salt, combined with its crystalline handling properties (mp 138–142 °C) , makes it the preferred electrophilic building block for constructing 2-[(4-chloro-3-methylpyridin-2-yl)methanesulfanyl]-1H-benzimidazole, a common intermediate for both rabeprazole and lansoprazole synthetic studies . The methanesulfonate leaving group provides sufficient reactivity for efficient thioether formation while the salt form facilitates extraction and purification. Researchers synthesizing focused libraries of PPI analogs with systematic 4-position variation should select this intermediate for reactions requiring the 4-chloro substitution pattern.

Quality Control Identity Verification via Published Melting Point and Elemental Analysis

Procurement and quality control laboratories can independently verify the identity and purity of received batches against the published melting point (138–142 °C) and elemental composition (C 32.58%, H 4.25%, Cl 10.69%, N 4.22%, S 19.33% theoretical) . This is a critical advantage over uncharacterized analogs: incoming material that deviates significantly from these published benchmarks can be flagged before use in regulated synthetic workflows. The sharp melting point of the crystalline methanesulfonate salt enables rapid, low-cost identity screening that is not available for oily or amorphous neutral ester forms.

Comparative Reactivity Studies of Pyridinylmethyl Leaving Groups

For academic or industrial laboratories conducting systematic investigations of leaving group effects on pyridinylmethyl alkylation kinetics, the target mesylate salt provides a well-characterized benchmark with published yield data (52%) that can be directly compared against the tosylate analog (37% yield) under identical reaction conditions . The 15-percentage-point yield differential between mesylate and tosylate systems, although obtained on the 4-nitro scaffold, provides a quantitative starting point for designing comparative reactivity studies on the 4-chloro scaffold. No such published comparative data exist for the chloromethyl or bromomethyl analogs in the 4-chloro-3-methylpyridine series.

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